molecular formula C6H6N2O2 B8021237 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one

Cat. No.: B8021237
M. Wt: 138.12 g/mol
InChI Key: JRVBOIAGJKAWDO-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one is a hybrid heterocyclic compound featuring a strained cyclobutanone ring fused to a 1,3,4-oxadiazole moiety. The cyclobutanone core introduces significant ring strain and polarity due to its four-membered ketone structure, while the 1,3,4-oxadiazole group contributes aromaticity, electron-deficient character, and metabolic stability. This combination renders the compound a promising candidate for pharmaceutical and materials science applications, particularly in kinase inhibition and as a bioisostere for carboxylic acids .

Synthetically, the compound is likely prepared via cycloaddition or functionalization strategies. For instance, analogous methods for oxadiazole-containing indoles involve chloromethyl-substituted intermediates for further derivatization (e.g., nucleophilic substitution or cross-coupling reactions) . However, specific synthetic protocols for the cyclobutanone variant remain underreported, suggesting opportunities for novel methodology development.

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-5-1-4(2-5)6-8-7-3-10-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVBOIAGJKAWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of acylhydrazides and carbon disulfide under basic conditions, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized cyclobutanones .

Scientific Research Applications

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one , we compare it with structurally related compounds, focusing on core ring systems, substituent effects, and functional applications.

Table 1: Comparative Analysis of Oxadiazole-Containing Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C) Key Applications
This compound Cyclobutanone 1,3,4-Oxadiazol-2-yl ~166.15 ~1.2 (predicted) N/A Kinase inhibition, bioisosteres
3-(1,3,4-Oxadiazol-2-yl)-1H-indole Indole 1,3,4-Oxadiazol-2-yl ~199.21 ~2.5 180–185 Anticancer agents, fluorescence probes
2-(1,3,4-Oxadiazol-2-yl)benzene Benzene 1,3,4-Oxadiazol-2-yl ~146.14 ~1.8 120–125 Antimicrobials, OLED materials
5-(Cyclopropyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Cyclopropyl ~124.12 ~1.0 90–95 Agrochemical intermediates

Structural and Electronic Differences

  • Cyclobutanone Core vs. Indole/Benzene: The strained cyclobutanone ring enhances electrophilicity at the ketone, enabling nucleophilic additions (e.g., Grignard reactions) absent in planar aromatic cores like indole or benzene. This strain also reduces thermal stability compared to indole derivatives, which exhibit robust aromatic stabilization .
  • Oxadiazole Positioning: In the cyclobutanone derivative, the oxadiazole is directly conjugated to the ketone, creating a polarized electronic environment. By contrast, in 3-(1,3,4-oxadiazol-2-yl)-1H-indole, the oxadiazole is appended to an electron-rich indole system, favoring π-π stacking interactions critical for biological target binding .

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